1,2,3,4,6-Pentachlorodibenzo-p-dioxin

Description

Overview of Polychlorinated Dibenzo-p-dioxins (PCDDs) as Environmental Contaminants

Polychlorinated dibenzo-p-dioxins, commonly referred to as PCDDs or simply dioxins, constitute a group of 75 structurally related chemical compounds, or congeners. clu-in.org These compounds are classified as persistent organic pollutants (POPs), recognized for their resistance to natural degradation processes and their long-term presence in the environment. researchgate.net PCDDs are not produced intentionally for commercial use but are generated as unintentional byproducts in a variety of thermal and industrial processes. nih.gov

Major sources of PCDD emissions include the incineration of municipal, medical, and hazardous waste; metals smelting and refining; the manufacturing of certain chlorinated chemicals like pesticides and herbicides; and the chlorine bleaching of paper pulp. researchgate.netnih.gov Natural processes such as forest fires and volcanic eruptions also contribute to environmental levels, though their input is considered minor compared to anthropogenic sources. nih.gov

Due to their chemical stability and low water solubility, PCDDs are highly persistent in the environment, particularly in soil and sediments. clu-in.org They are also lipophilic, meaning they have a strong affinity for fatty tissues. This property leads to their bioaccumulation in living organisms and biomagnification up the food chain. clu-in.orgclu-in.org Consequently, the primary route of human and animal exposure is through the diet, particularly from consuming animal fats found in meat, dairy products, and fish. nih.govclu-in.org

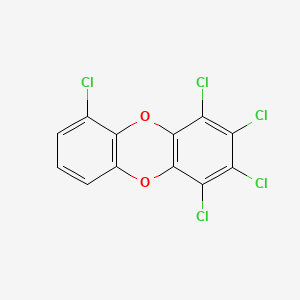

The basic chemical structure of all PCDDs is a dibenzo-p-dioxin (B167043) molecule, which consists of two benzene (B151609) rings connected by two oxygen atoms. The 75 different congeners are distinguished by the number (from one to eight) and position of chlorine atoms attached to this core structure. clu-in.org

The Significance of 1,2,3,4,6-Pentachlorodibenzo-p-dioxin within the PCDD Congener Family

The significance of 1,2,3,4,6-PeCDD and other non-2,3,7,8-substituted congeners lies not in their individual toxicity, but in their utility for environmental and industrial research. The analysis of the full spectrum of 136 PCDD and polychlorinated dibenzofuran (B1670420) (PCDF) congeners, including those not substituted at the 2,3,7,8 positions, provides a more detailed chemical fingerprint or "congener profile." nih.gov These profiles are valuable for source apportionment studies, which aim to identify the specific origins of dioxin contamination in environmental samples. epa.gov

Different formation pathways and industrial processes produce distinct ratios of various congeners. epa.gov For example, the congener profile from a municipal waste incinerator may differ significantly from that of a secondary aluminum smelter or from the contamination found in technical pentachlorophenol (B1679276) (PCP). epa.govscirp.org By measuring congeners like 1,2,3,4,6-PeCDD, researchers can gain a more nuanced understanding of the chemical reactions occurring during industrial processes and better trace the environmental fate and transport of dioxin emissions. nih.gov The study of these less-toxic congeners is crucial for developing a comprehensive picture of dioxin formation and release, which can inform strategies for emission control. nih.gov

Research Trajectories and Academic Relevance of Pentachlorodibenzo-p-dioxins

Academic and scientific research on PCDDs, including the pentachlorinated congeners, has evolved significantly over the past several decades. A primary trajectory has been the continuous advancement of analytical techniques required to detect and quantify these compounds at extremely low concentrations (parts-per-trillion to parts-per-quadrillion) in complex environmental and biological matrices. nih.govepa.gov The development and refinement of high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) has been pivotal, enabling isomer-specific identification and quantification. nih.gov

Furthermore, extensive research has been dedicated to understanding the environmental fate of PCDDs. This includes studying their persistence, partitioning between air, water, soil, and biota, and their bioaccumulation in food webs. sfu.ca The physical-chemical properties of each congener, such as water solubility, vapor pressure, and the octanol-water partition coefficient (Kow), are critical inputs for these environmental models. sfu.ca While much of the toxicological research has centered on the 2,3,7,8-substituted congeners, the study of all congeners, including the various pentachlorodibenzo-p-dioxins, is essential for a complete understanding of the chemistry, sources, and environmental behavior of this important class of pollutants. nih.govresearchgate.net

Data Tables

Table 1: Physical and Chemical Properties of PCDD Homologue Groups

This table provides a summary of the general physical and chemical properties for groups of PCDD congeners based on the number of chlorine atoms. As the degree of chlorination increases, water solubility and vapor pressure tend to decrease, while the octanol-water partition coefficient (Kow) increases, indicating a greater tendency to associate with organic matter and fatty tissues.

| Homologue Group | Number of Chlorine Atoms | Melting Point Range (°C) | Water Solubility Range (mg/L at 25°C) | Log Kow Range | Vapor Pressure Range (mm Hg) |

| Monochloro- (MCDD) | 1 | 89 - 105.5 | 0.278 - 0.417 | 4.52 - 5.45 | 9.0 x 10⁻⁵ - 1.3 x 10⁻⁴ |

| Dichloro- (DCDD) | 2 | 114 - 210 | 0.00375 - 0.0149 | 5.86 - 6.39 | 9.0 x 10⁻⁷ - 1.1 x 10⁻⁶ |

| Trichloro- (TrCDD) | 3 | 128 - 163 | 4.47 x 10⁻³ - 8.41 x 10⁻³ | 6.86 - 7.45 | 7.5 x 10⁻⁷ - 6.46 x 10⁻⁸ |

| Tetrachloro- (TCDD) | 4 | 175 - 306 | 7.9 x 10⁻⁶ - 4.7 x 10⁻⁴ | 6.6 - 8.7 | 7.4 x 10⁻¹⁰ - 7.5 x 10⁻⁹ |

| Pentachloro- (PeCDD) | 5 | 195 - 241 | ~1.18 x 10⁻⁴ | 8.64 - 9.48 | ~6.6 x 10⁻¹⁰ |

| Hexachloro- (HxCDD) | 6 | 238 - 286 | ~4.42 x 10⁻⁶ | 9.19 - 10.4 | ~3.8 x 10⁻¹¹ |

| Heptachloro- (HpCDD) | 7 | 265 | 1.9 x 10⁻³ - 2.4 x 10⁻⁶ | 9.69 - 11.38 | 5.6 x 10⁻¹² - 7.4 x 10⁻⁸ |

| Octachloro- (OCDD) | 8 | 330 | 7.4 x 10⁻⁸ - 2.27 x 10⁻⁹ | 8.78 - 13.37 | ~8.25 x 10⁻¹³ |

Source: Data compiled from CLU-IN Contaminant Information. clu-in.org

Table 2: Major Anthropogenic Sources of PCDD Emissions

This table outlines the primary industrial and combustion processes that lead to the unintentional formation and release of PCDDs into the environment.

| Source Category | Specific Examples |

| Combustion Sources | Municipal solid waste incineration, Medical waste incineration, Hazardous waste incineration, Sewage sludge incineration, Industrial wood and coal combustion, Backyard burning of trash, Vehicle emissions (leaded and diesel fuel) |

| Metals Smelting & Processing | Secondary aluminum and lead smelters, Steel production in electric arc furnaces |

| Chemical Manufacturing | Production of chlorinated phenols (e.g., pentachlorophenol), Production of certain chlorinated herbicides (e.g., 2,4,5-T, now banned in many countries), Manufacturing of other chlorinated organic chemicals |

| Other Industrial Processes | Bleaching of pulp and paper with chlorine, Fires involving PCB-containing electrical equipment |

| Environmental Reservoirs | Leaching from contaminated landfill sites, Resuspension of contaminated soils and sediments |

Source: Information synthesized from various environmental agency reports. nih.govnih.govepa.gov

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,6-pentachlorodibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O2/c13-4-2-1-3-5-10(4)19-12-9(17)7(15)6(14)8(16)11(12)18-5/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNWDBNKKBLRAMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074078 | |

| Record name | 1,2,3,4,6-Pentachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water, 1.20X10-4 mg/l @ 20 °C | |

| Details | Fischer J et al; Chemosphere 25: 543-52 (1992) | |

| Record name | PENTACHLORODIBENZO-p-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6869 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

5.60X10-10 mm Hg @ 25 °C | |

| Details | Rordorf BF; Chemosphere 18: 783-8 (1989) | |

| Record name | PENTACHLORODIBENZO-p-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6869 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

67028-19-7, 36088-22-9 | |

| Record name | 1,2,3,4,6-Pentachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067028197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,6-Pentachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,6-PENTACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8LZ311J18 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PENTACHLORODIBENZO-p-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6869 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Environmental Dynamics: Sources and Formation Mechanisms of 1,2,3,4,6 Pentachlorodibenzo P Dioxin

Anthropogenic Generation Pathways

1,2,3,4,6-Pentachlorodibenzo-p-dioxin (1,2,3,4,6-PeCDD) is a member of the polychlorinated dibenzo-p-dioxin (B167043) (PCDD) family of compounds. These compounds are not intentionally produced but are the unintentional byproducts of various industrial and combustion processes. The formation of 1,2,3,4,6-PeCDD is complex and often occurs in conjunction with other PCDD congeners. Its environmental presence is primarily a result of human activities.

Incineration Processes and Thermal By-product Formation

Incineration processes are a significant source of PCDDs, including 1,2,3,4,6-PeCDD. These compounds are formed during the combustion of organic matter in the presence of chlorine. The specific conditions of combustion, such as temperature, residence time, and the presence of catalysts, influence the types and quantities of PCDD congeners produced.

Municipal, Medical, and Industrial Waste Incineration Contributions

Municipal solid waste incinerators (MSWIs), medical waste incinerators, and industrial waste incinerators are all recognized sources of PCDD emissions. While modern incinerators with advanced pollution control devices have significantly reduced these emissions, they remain a notable pathway for the release of these compounds into the environment.

Research on the congener profiles of emissions from various incinerators indicates the presence of a wide range of PCDDs. While specific data for 1,2,3,4,6-PeCDD is not always singled out in studies, the analysis of flue gases and fly ash from these facilities confirms the presence of pentachlorodibenzo-p-dioxins as a group. For instance, studies of hazardous waste incinerators have identified various PCDD congeners, with the distribution and concentration depending on the operational conditions and the nature of the waste being combusted. The concentration of toxic PCDDs in the flue gas of waste-to-energy facilities is often dominated by OCDD and 1,2,3,4,6,7,8-HpCDD. researchgate.net

| Congener Group | Percentage of Total PCDD/Fs |

|---|---|

| OCDD | ~25-35% |

| 1,2,3,4,6,7,8-HpCDD | Secondary major constituent |

| Other PCDDs/PCDFs | Remaining percentage |

This table illustrates a typical congener profile from a small-scale waste incinerator, highlighting the prevalence of higher chlorinated dioxins. Data for specific pentachlorinated isomers are often aggregated.

Backyard Barrel Burning and Uncontrolled Combustion

Uncontrolled combustion, such as backyard barrel burning, is a disproportionately large source of dioxin emissions. aaqr.org These small-scale burning activities are characterized by low-temperature, oxygen-starved combustion conditions, which are ideal for the formation of PCDDs. The burning of household waste, which often contains plastics (like PVC), bleached paper, and other chlorine-containing materials, can lead to significant releases of these toxic compounds directly into the local environment at ground level. caymanchem.com

Industrial Chemical Manufacturing Processes

The formation of 1,2,3,4,6-PeCDD is also associated with certain industrial chemical manufacturing processes, particularly those involving chlorinated organic compounds.

Organochloride Synthesis and Pesticide Production

The production of certain organochloride compounds can lead to the unintentional formation of PCDDs as contaminants. A notable example is the manufacturing of pentachlorophenol (B1679276) (PCP), a wood preservative and pesticide. wikipedia.org The synthesis process can result in the formation of various PCDD congeners, with higher-chlorinated dioxins such as hexa-, hepta-, and octachlorodibenzo-p-dioxins being common byproducts. nih.govnih.gov

Studies of workers in pentachlorophenol production plants have detected elevated levels of specific dioxin congeners in their blood, including 1,2,3,4,6,7,8-HpCDD, which is a heptachlorinated dioxin. nih.govnih.gov While this is not the pentachlorinated 1,2,3,4,6-PeCDD, it indicates that the chlorination patterns leading to substitution at the 1, 2, 3, 4, 6, 7, and 8 positions can occur during these manufacturing processes. Research on emissions from a pesticide plant also identified 1,2,3,4,6,7,8-HpCDD as one of the main congeners in flue gas and fly ash. aaqr.org

| Dioxin Congener Group | Presence |

|---|---|

| Hexachlorodibenzo-p-dioxins (HxCDD) | Commonly found |

| Heptachlorodibenzo-p-dioxins (HpCDD) | Commonly found (includes 1,2,3,4,6,7,8-HpCDD) |

| Octachlorodibenzo-p-dioxin (B131699) (OCDD) | Commonly found |

This table summarizes the prevalent dioxin congeners found as byproducts in the synthesis of pentachlorophenol.

Chlorine Bleaching in the Pulp and Paper Industry

The pulp and paper industry has historically been a source of dioxin emissions, particularly from the use of elemental chlorine for bleaching pulp. researchgate.net This process can lead to the formation of a range of chlorinated organic compounds, including PCDDs. The primary congeners of concern from this source have traditionally been 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) and 2,3,7,8-tetrachlorodibenzofuran (B131793) (2,3,7,8-TCDF). researchgate.netnih.gov

The industry has largely transitioned to elemental chlorine-free (ECF) bleaching, which utilizes chlorine dioxide, and totally chlorine-free (TCF) bleaching processes. worldpapermill.com These changes have dramatically reduced the formation and release of TCDD and TCDF. While the formation of other PCDD congeners, including pentachlorinated forms, is possible, the focus of research and regulation has been on the most toxic isomers. As a result, specific data on the formation of 1,2,3,4,6-PeCDD from pulp and paper bleaching is limited.

Natural Formation Mechanisms

Beyond anthropogenic activities, this compound and other PCDDs can be formed through natural processes. thewellnessway.comnih.gov Volcanic eruptions and forest fires are recognized as natural sources of these compounds. nih.govthewellnessway.com

During a volcanic eruption , the intense heat, along with the release of various chemicals from the Earth's crust, can create conditions suitable for the synthesis of organic compounds, including dioxins. mdpi.com The eruption cloud, containing dust particles, gases, and high temperatures, can act as a natural reaction chamber. mdpi.com

Forest fires also contribute to the natural background levels of PCDD/Fs. epa.govthewellnessway.com The combustion of vast amounts of biomass (wood and other vegetation) in the presence of naturally occurring chlorine can lead to their formation. nih.gov Studies have shown that major forest fires can lead to increased concentrations of PCDD/Fs in nearby environments, such as coastal waters, through atmospheric transport and subsequent deposition. nih.gov The burning of both natural vegetation and man-made structures within the fire's path can contribute to these emissions. thewellnessway.com

Mechanistic Studies of PCDD Formation

The formation of this compound and its congeners can occur through complex chemical reactions. Two primary mechanisms are the thermochemical formation from precursor compounds and the de novo synthesis from elemental carbon.

One of the well-established pathways for PCDD formation is through the condensation of chlorophenol precursors. researchgate.net Chlorophenols, which can be present as contaminants in industrial chemicals or formed during combustion, can undergo reactions to form the dibenzo-p-dioxin structure. acs.org

The formation of PCDDs from chlorophenols is significantly enhanced by the presence of metal catalysts, such as copper (II). ejnet.org The reaction typically involves the condensation of two chlorophenol molecules, leading to the formation of a dual-ring structure. ejnet.org Theoretical studies have explored the complex reaction pathways involved in the formation of trichlorinated dibenzo-p-dioxins from dichlorophenol and trichlorophenolate, highlighting the formation of intermediate "predioxin" structures. nih.gov The temperature at which these reactions occur is a critical factor, with higher temperatures generally increasing the rate of formation. nih.gov For instance, the conversion of 2,4,5-trichlorophenol (B144370) to 2,3,7,8-TCDD can occur at elevated temperatures. researchgate.net

De novo synthesis is a key mechanism for the formation of PCDD/Fs in combustion processes, particularly on the surface of fly ash in the post-combustion zone. core.ac.ukresearchgate.net This pathway involves the formation of dioxins from elemental carbon in the presence of chlorine, oxygen, and a metal catalyst. researchgate.net

The process is thought to proceed through a series of steps involving radical intermediates. core.ac.uk A proposed mechanism for the formation of chlorinated benzenes, which are precursors to dioxins, involves a homolytic (radical) mechanism on a model fly ash surface. core.ac.uk The de novo synthesis is influenced by several factors, including:

Temperature: The optimal temperature range for de novo synthesis is typically between 200°C and 500°C. researchgate.net

Catalysts: Metal ions, particularly copper (Cu) and iron (Fe), play a crucial catalytic role in these reactions. ejnet.orgcore.ac.uk

Reactants: The presence of a carbon source, a chlorine source (like HCl or Cl2), and oxygen are essential for the synthesis to occur. ejnet.orgaaqr.org

Research suggests that the de novo synthesis from particulate carbon may involve a direct ligand transfer of the halide, with metal ions facilitating the reaction. ejnet.org

Environmental Fate and Transport of 1,2,3,4,6 Pentachlorodibenzo P Dioxin

Environmental Persistence and Biogeochemical Cycling

Once released into the environment, 1,2,3,4,6-PeCDD, like other dioxins, exhibits a marked resistance to degradation, leading to its prolonged presence in various environmental compartments. This persistence facilitates its entry and cycling through biogeochemical pathways.

The longevity of 1,2,3,4,6-PeCDD varies significantly across different environmental media, with the longest persistence observed in soil and sediment.

Soil: Dioxins are highly persistent in soil, with reported half-lives ranging from months to years. epa.gov The strong adsorption of these compounds to soil organic matter limits their mobility and degradation. cimi.org For the closely related isomer, 1,2,3,7,8-Pentachlorodibenzo-p-dioxin, a soil half-life of approximately 7300 days (about 20 years) has been reported in a sludge-amended soil field study. noaa.gov While specific data for 1,2,3,4,6-PeCDD is scarce, its structural similarity suggests a comparable long-term persistence in soil environments.

Sediment: Sediments act as a major sink and long-term reservoir for dioxins in aquatic environments. epa.gov Due to their low water solubility, PCDDs readily partition from the water column to suspended particles, which eventually settle and accumulate in the sediment. epa.gov The anaerobic conditions often found in sediments can further slow down the degradation processes, leading to very long half-lives. For PCB 153, a persistent organic pollutant with similar characteristics, the half-life in marine sediments may exceed 100 years. nih.gov

Water: The persistence of 1,2,3,4,6-PeCDD in the water column is relatively short due to its hydrophobicity and tendency to adsorb to particulate matter and sediment. epa.gov Volatilization from surface water can also contribute to its removal from the aqueous phase. epa.gov Photolysis, or degradation by sunlight, is a potential degradation pathway for dioxins in surface waters, although the effectiveness is dependent on water clarity and depth. researchgate.net

Air: In the atmosphere, the persistence of PCDDs is influenced by reactions with hydroxyl radicals and photolysis. noaa.gov For a mixture of pentachlorodibenzo-p-dioxins, atmospheric half-lives have been estimated to range from 2.0 to 14.8 hours when exposed to natural sunlight. noaa.gov However, their association with particulate matter can shield them from degradation and facilitate long-range transport.

| Environmental Compartment | Reported Half-life for 1,2,3,7,8-PeCDD | General Persistence of PCDDs |

|---|---|---|

| Soil | ~20 years noaa.gov | High (months to years) epa.gov |

| Sediment | Data not available | Very High (can exceed 100 years for similar compounds) epa.govnih.gov |

| Water | Data not available | Low in water column due to partitioning epa.gov |

| Air | 2.0 - 14.8 hours (for a mixture of PeCDDs) noaa.gov | Variable, dependent on phase and atmospheric conditions |

The high lipophilicity of 1,2,3,4,6-PeCDD is a key factor driving its bioaccumulation in living organisms. Bioaccumulation refers to the process by which the concentration of a substance builds up in an organism to levels higher than in the surrounding environment. cimi.org This occurs when the rate of uptake exceeds the rate of elimination.

PCDDs, due to their lipophilic nature, readily partition into the fatty tissues of organisms. epa.govepa.gov This leads to their accumulation in individual organisms and subsequent biomagnification through the food web, where concentrations increase at successively higher trophic levels. cimi.org The process begins with uptake by primary producers like phytoplankton, which is then transferred to zooplankton, and further up the food chain to fish, birds, and mammals. cimi.org

| Compound | Fish Species | Log BCF | Reference |

|---|---|---|---|

| 1,2,3,4,6,7,8-HeptaCDD | Fathead Minnow | 2.71 | epa.gov |

| 1,2,3,4,6,7,8-HeptaCDD | Rainbow Trout | 3.15 | epa.gov |

| 1,2,3,4,6,7,8-HeptaCDD | Goldfish | 4.28 | epa.gov |

Transport and Distribution Mechanisms

The environmental transport and distribution of 1,2,3,4,6-PeCDD are complex processes that can lead to its presence in regions far from its original sources. Atmospheric transport is a primary pathway for the global distribution of this compound.

Atmospheric models are crucial tools for understanding and predicting the movement and deposition of persistent organic pollutants like 1,2,3,4,6-PeCDD. These models integrate data on emissions, meteorological conditions, and chemical properties to simulate their environmental fate.

Persistent organic pollutants (POPs) can travel thousands of miles from their sources, a phenomenon known as long-range atmospheric transport. aaqr.org This process is responsible for the presence of such chemicals in remote environments, including the Arctic. rsc.org The transport occurs through a cycle of volatilization, atmospheric transport, and deposition, often referred to as the "grasshopper effect."

For semi-volatile compounds like 1,2,3,4,6-PeCDD, this transport is facilitated by their ability to partition between the gas and particle phases in the atmosphere. In warmer temperatures, they tend to volatilize into the gas phase, allowing for atmospheric transport. As they move to colder regions, they condense onto particles and are deposited. rsc.org Modeling studies have shown that for many PCDD/F emission sources, a significant fraction of the emissions is transported beyond 100 km from the source.

The distribution of 1,2,3,4,6-PeCDD between the gaseous and particulate phases in the atmosphere is a critical factor influencing its transport, deposition, and degradation. This partitioning is governed by the compound's vapor pressure, the ambient temperature, and the concentration and characteristics of atmospheric particles.

The gas-particle partitioning coefficient (Kp) is a key parameter used to describe this distribution. aaqr.orgkoreascience.kr Generally, as the degree of chlorination in PCDDs increases, their vapor pressure decreases, leading to a greater tendency to adsorb to particulate matter. Temperature plays a significant role, with higher temperatures favoring the gas phase and lower temperatures promoting partitioning to the particle phase. researchgate.net Studies on the gas-particle partitioning of PCDD/Fs in flue gases have shown that the majority of these compounds can exist in the particulate phase. aaqr.org This association with particles is crucial as it affects their atmospheric lifetime and deposition patterns.

Atmospheric Transport and Deposition Modeling

Wet and Dry Deposition Processes

The removal of 1,2,3,4,6-Pentachlorodibenzo-p-dioxin (1,2,3,4,6-PeCDD) and other polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) from the atmosphere occurs through wet and dry deposition. core.ac.uk These processes are critical in transferring these persistent organic pollutants from the air to terrestrial and aquatic surfaces. nih.gov

Dry Deposition: This process involves the transfer of atmospheric contaminants to the Earth's surface in the absence of precipitation and includes the deposition of both particle-bound and gas-phase compounds. core.ac.uknih.gov The primary mechanisms for dry deposition are turbulent diffusion, sedimentation, inertial forces, and electrical migration. researchgate.net For PCDD/Fs, particle phase deposition is the dominant dry deposition process. researchgate.net Due to its molecular weight and chlorination level, 1,2,3,4,6-PeCDD is expected to be predominantly associated with atmospheric particles. nih.gov Research indicates that the removal efficiency of PCDD/Fs by dry deposition increases with higher levels of chlorination. core.ac.uk In some environments, dry deposition has been found to be a more significant pathway than wet deposition for the total flux of PCDD/Fs. aaqr.org

Wet Deposition: This process refers to the removal of atmospheric pollutants by precipitation, such as rain and snow. core.ac.uk It encompasses two main mechanisms: the scavenging of particle-bound contaminants and the dissolution of gas-phase compounds into precipitation. core.ac.uk Rain scavenging is particularly efficient for PCDD/Fs that are bound to particles and for congeners with higher levels of chlorination. core.ac.uk Therefore, wet deposition is a major pathway for the removal of more highly chlorinated dioxins like 1,2,3,4,6-PeCDD from the atmosphere. core.ac.uk

The total deposition flux is the sum of these two processes. Studies modeling annual fluxes have quantified the contributions of each, with one study reporting total dry and wet deposition fluxes of 119.5 ng m⁻² year⁻¹ and 82.0 ng m⁻² year⁻¹, respectively, at a specific contaminated site. nih.gov

Table 1: Comparison of Deposition Processes for PCDD/Fs

| Deposition Process | Description | Primary Mechanisms | Relevance to 1,2,3,4,6-PeCDD |

|---|---|---|---|

| Dry Deposition | Transfer of pollutants to a surface without precipitation. core.ac.uk | Turbulent diffusion, sedimentation, inertial forces. researchgate.net | Dominantly occurs via particle phase; efficiency increases with chlorination level. core.ac.ukresearchgate.net |

| Wet Deposition | Removal of pollutants by precipitation (rain, snow). core.ac.uk | Particle scavenging and gas dissolution. core.ac.uk | Highly efficient for particle-bound, higher-chlorinated congeners. core.ac.uk |

Source-Receptor Modeling for Atmospheric Inputs

Source-receptor modeling is a set of mathematical and statistical procedures used to identify and quantify the sources of air pollutants at a specific location, known as a receptor. epa.gov Unlike dispersion models that track pollutants from a source to a receptor using emissions data and meteorology, receptor models use the chemical and physical characteristics of the pollutants measured at the receptor site to work backward and apportion their origins. epa.govepa.gov

These models are essential tools for understanding the atmospheric inputs of compounds like 1,2,3,4,6-PeCDD into an environment. researchgate.net The fundamental principle is that the concentration of various chemical species measured at a receptor is a linear sum of contributions from different sources, with each source having a characteristic chemical profile or "fingerprint". researchgate.net

Commonly used receptor models include:

Chemical Mass Balance (CMB): This model uses the known chemical profiles of potential sources and the speciated ambient data from the receptor to quantify the contribution of each source type. epa.gov

Positive Matrix Factorization (PMF): PMF is a factor analysis technique that analyzes the co-variability of multiple measured variables (e.g., different dioxin congeners) over time to identify underlying factors, which represent pollution sources. epa.govclarkson.edu It internally generates both the source profiles and their contributions from the ambient data, making it useful when local source profiles are not well-characterized. epa.govepa.gov

Trajectory Ensemble Methods: In recent years, receptor models have been combined with meteorological data, such as air parcel back trajectories, to identify the likely geographic areas from which pollutants are transported. clarkson.edu Methods like Potential Source Contribution Function (PSCF) Analysis are used to pinpoint source regions on a larger, regional scale. clarkson.edu

By applying these models to atmospheric concentration data for a suite of dioxin congeners, including 1,2,3,4,6-PeCDD, researchers can estimate the relative contributions from various sources such as industrial combustion, waste incineration, and long-range transport. appa.asso.fr

Aquatic Transport and Sedimentation Dynamics

Riverine and Lake Transport Models

Once 1,2,3,4,6-PeCDD enters an aquatic system via atmospheric deposition or soil runoff, its transport is governed by its strong tendency to adhere to particles. nih.gov Due to its very low water solubility, the vast majority of this compound in the water column is expected to be associated with suspended particulate matter and organic carbon. nih.govepa.gov

Transport in rivers and lakes is therefore intrinsically linked to the movement of these particles. mdpi.com

Riverine Transport: In rivers, the primary transport mechanism is advection, the bulk movement of water downstream. researchgate.net Hydrodynamic conditions, such as flow velocity and turbulence, determine whether particles carrying 1,2,3,4,6-PeCDD remain suspended or are deposited on the riverbed. mdpi.com Computational models can simulate these processes to predict the spatial and temporal distribution of the contaminant. witpress.com

Lake Transport: In lakes, transport is more complex, driven by wind-induced currents, thermal stratification, and inflows/outflows. witpress.com Models for lake transport must account for these factors to predict the movement of suspended solids and the associated 1,2,3,4,6-PeCDD. witpress.com Studies in large lakes have shown that higher-chlorinated dioxins, which would include 1,2,3,4,6-PeCDD, are dominant congeners found in both water and fish, indicating their persistence and transport within these aquatic environments. researchgate.netnih.gov

Sediment–Water Interface Exchange and Burial

The sediment-water interface is the boundary layer between the bed sediment and the overlying water column, representing a critical zone for chemical fate. wikipedia.org For hydrophobic compounds like 1,2,3,4,6-PeCDD, this interface largely controls their removal from the water column. researchgate.net

As particles laden with 1,2,3,4,6-PeCDD settle, they accumulate in the bed sediments. nih.gov The primary processes at the interface are:

Diffusion: Chemical diffusion of the small dissolved-phase portion of 1,2,3,4,6-PeCDD can occur across the interface, driven by concentration gradients. wikipedia.orgresearchgate.net

Bioturbation: The mixing of sediments by benthic organisms (e.g., worms, mollusks) can alter the structure of the interface, influence the flux of oxygen and other dissolved substances, and mix buried contaminants back towards the surface. wikipedia.org

Sedimentation and Burial: The continual deposition of new particulate matter onto the sediment bed leads to the burial of previously deposited contaminants. researchgate.net Due to its high partition coefficient to organic carbon (log Koc), 1,2,3,4,6-PeCDD is strongly bound to sediment particles. nih.gov This strong binding limits its re-release into the water column, making burial in sediments the ultimate environmental sink for this compound in aquatic systems. nih.govepa.gov Over time, this process sequesters the contaminant in deeper sediment layers. nih.gov

Influence of Hydrodynamic Conditions on Transport

Hydrodynamic conditions are a critical factor influencing the transport, deposition, and resuspension of 1,2,3,4,6-PeCDD in aquatic ecosystems. mdpi.comnih.gov The movement of this particle-bound contaminant is directly tied to the forces acting on the particles themselves.

In riverine systems, the flow regime dictates particle fate. mdpi.com During periods of low flow, gravitational forces dominate, leading to the settling of suspended particles and the deposition of 1,2,3,4,6-PeCDD onto the riverbed. researchgate.net Conversely, during high-flow events (e.g., storms, snowmelt), increased water velocity and turbulence can exert sufficient shear stress on the riverbed to resuspend previously settled sediments. researchgate.net This resuspension event remobilizes the associated 1,2,3,4,6-PeCDD, leading to its transport further downstream. mdpi.com

In lakes, wind is a primary driving force for water movement. witpress.com Wind-driven currents can create complex flow patterns that influence the horizontal and vertical distribution of suspended particles. mdpi.com Strong winds can induce mixing and prevent smaller particles from settling, keeping particle-associated 1,2,3,4,6-PeCDD in the water column for longer periods and transporting it across the lake. mdpi.com The physical characteristics of the particles, such as size and density, interact with the hydrodynamic conditions to determine their ultimate trajectory and depositional fate. mdpi.com

Soil Mobility and Leaching Potential

The mobility of 1,2,3,4,6-PeCDD in soil is extremely limited due to its chemical properties. epa.gov As a highly chlorinated and hydrophobic compound, it adsorbs very strongly to soil particles, particularly the organic matter fraction. nih.gov This strong sorption is the primary factor controlling its fate and transport in the terrestrial environment. nih.gov

The key characteristics governing its low mobility are:

High Sorption Coefficient: Dioxins exhibit high soil organic carbon-water (B12546825) partition coefficients (Koc), indicating a strong preference to bind to soil rather than remain dissolved in soil porewater. researchgate.net This binding significantly restricts movement.

Low Water Solubility: The compound is practically insoluble in water, which prevents it from being readily transported with infiltrating rainwater. epa.govnih.gov

Consequently, the leaching potential of 1,2,3,4,6-PeCDD is considered to be very low. epa.gov When released to soil, it is expected to remain in the upper layers of the soil profile. epa.gov Studies on the closely related 2,3,7,8-TCDD have shown that the concentration detected more than 8 cm below the surface is typically an order of magnitude less than that in the top layer. epa.gov While some solute transport models may indicate a potential for leaching under specific high-velocity flow conditions in certain soil types, the overwhelming evidence points to dioxins being immobile in most soil environments. epa.govresearchgate.net The primary transport mechanism from soil is not leaching, but rather physical erosion of contaminated soil particles into waterways. nih.gov

Table 2: Factors Affecting Soil Mobility and Leaching Potential of 1,2,3,4,6-PeCDD

| Factor | Influence on Mobility | Resulting Leaching Potential |

|---|---|---|

| Sorption to Soil Organic Matter | Very strong adsorption due to high hydrophobicity. nih.gov | Low |

| Water Solubility | Extremely low, limiting presence in mobile porewater. epa.gov | Low |

| Soil Characteristics | Higher organic matter and clay content increase retention. nih.gov | Low |

| Environmental Processes | Primarily transported via physical erosion of soil particles, not leaching. nih.gov | Low |

Degradation and Transformation Pathways of Pentachlorodibenzo P Dioxin in the Environment

Photodegradation Mechanisms

Photodegradation, or photolysis, involves the breakdown of chemical compounds by light energy. taylorandfrancis.com For dioxins, this process is a crucial environmental degradation pathway, particularly in aquatic systems and on surfaces exposed to sunlight. taylorandfrancis.comcsbsju.edu It can occur through direct absorption of light by the dioxin molecule (direct photolysis) or through reactions with photochemically generated reactive species (indirect photolysis). taylorandfrancis.comcsbsju.edu

Direct photolysis occurs when a molecule, such as 1,2,3,4,6-Pentachlorodibenzo-p-dioxin, absorbs light energy, typically in the UV spectrum (wavelengths <295 nm), leading to an excited state that can result in the cleavage of chemical bonds. taylorandfrancis.comcsbsju.edu While sunlight reaching the Earth's surface has minimal light below 295 nm due to atmospheric ozone absorption, the UV-B portion (280-320 nm) is sufficient to induce photolysis in many pollutants. csbsju.edu Studies on various polychlorinated dibenzo-p-dioxins (PCDDs) have demonstrated their susceptibility to degradation under UV and simulated sunlight. For instance, 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077) (1,2,3,4-TCDD) in a hexane (B92381) solution showed degradation when exposed to near-UV light in the 269 nm to 325 nm range. nih.gov The reaction kinetics for the photodegradation of TCDD often follow a pseudo-first-order model. nih.gov

A primary pathway for the photodegradation of PCDDs is reductive dechlorination, which involves the cleavage of a carbon-chlorine (C-Cl) bond. nih.gov This process typically results in the formation of lower-chlorinated, and often less toxic, dioxin congeners. The specific dechlorination pathway can be influenced by the congener's structure. For example, in the direct photolysis of 1,2,3,6,7,8-hexachlorodibenzo-p-dioxin (B1198213) (1,2,3,6,7,8-HxCDD), intermediates such as 1,2,3,7,8-PeCDD and 2,3,7,8-TCDD were identified, suggesting the loss of a chlorine atom nearest the oxygen atom. nih.gov Theoretical studies on octachlorodibenzo-p-dioxin (B131699) (OCDD) suggest that dechlorination reactions have large exothermicity and small activation energies. nih.gov However, for some congeners like 1,2,3,4-TCDD, dechlorination has been observed to be a minor photolysis pathway compared to other degradation routes. nih.gov

The efficiency of a photochemical reaction is described by its quantum yield (Φ), which is the ratio of the number of molecules transformed to the number of photons absorbed. rsc.org Quantum yields are crucial for modeling the environmental fate of chemicals and can be wavelength-dependent. rsc.org Studies on tetrachlorodibenzo-p-dioxins (TCDDs) in a dioxane solution under xenon lamp irradiation have determined specific quantum yields. jst.go.jp These values, along with absorption spectra and solar intensity data, allow for the estimation of first-order photodegradation rate constants and environmental half-lives. jst.go.jp The photodegradation rate constant quantifies the speed of the reaction; for example, the rate constant for 1,2,3,6,7,8-HxCDD under direct UV irradiation was found to be 0.0666 h⁻¹. nih.gov

Table 1: Quantum Yields (Φ) for Select TCDD Isomers

Data from a study on the photodegradation of TCDDs in dioxane solution, providing insight into the efficiency of their photochemical transformation. jst.go.jp

| Compound | Quantum Yield (Φ) at 313 nm (mol·einstein⁻¹) | Quantum Yield (Φ) at Max. Photodegradation Peak >295 nm (mol·einstein⁻¹) |

|---|---|---|

| 1,2,3,4-TCDD | 1.009 × 10⁻³ | 2.133 × 10⁻³ |

| 1,3,6,8-TCDD | 2.798 × 10⁻³ | 3.020 × 10⁻³ |

| 2,3,7,8-TCDD | 1.990 × 10⁻² | 3.283 × 10⁻² |

Table 2: Photodegradation Rate Constants for Select PCDDs

Comparison of reaction rate constants for different PCDD congeners under various photolytic conditions. nih.gov

| Compound | Condition | Reaction Rate Constant (h⁻¹) |

|---|---|---|

| 2,3,7,8-TCDD (2000 ng) | UV/TiO₂ | 0.3256 |

| 1,2,3,6,7,8-HxCDD (2000 ng) | UV/TiO₂ | 0.2474 |

| 1,2,3,6,7,8-HxCDD (50 ng) | Direct UV Irradiation | 0.0666 |

The environmental medium, or matrix, significantly affects the rate and pathway of photodegradation. nih.gov

Water: In aquatic environments, the presence of dissolved organic matter (DOM), such as humic substances, can accelerate photodegradation through sensitization, where DOM absorbs light and transfers the energy to the dioxin molecule. nih.govias.ac.inacs.org This indirect photolysis can be much faster than direct photolysis in natural waters. ias.ac.in The pH of the water can also influence degradation rates. taylorandfrancis.com

Soil: On soil surfaces, photodegradation is also a relevant pathway. researchgate.net The presence of organic solvents mixed in soil can enhance the decomposition of dioxins under UV illumination. nih.gov The efficiency of degradation is influenced by factors like UV absorption, solvent evaporation rate, and the presence of catalysts on the soil surface. nih.gov

Organic Solvents: The type of solvent can influence photodegradation pathways. For example, photodechlorination of OCDD and octachlorodibenzofuran (OCDF) has been studied in alkane solvents like n-hexane. dntb.gov.uaresearchgate.net

Advanced oxidation processes utilizing semiconductor photocatalysts like titanium dioxide (TiO₂) can significantly enhance the degradation of PCDDs. nih.govresearchgate.net When TiO₂ is irradiated with UV light, it generates highly reactive oxygen species, such as hydroxyl radicals, which can attack and break down the dioxin structure. researchgate.net This method is generally faster than direct photolysis. nih.gov Studies have shown that the photocatalytic degradation rates of PCDDs decrease as the number of chlorine atoms on the molecule increases. nih.govresearchgate.netnih.gov The process typically involves the cleavage of the aromatic ring, and importantly, the formation of other 2,3,7,8-substituted toxic congeners is generally not observed during photocatalysis. nih.govresearchgate.netnih.gov The efficiency of this process is dependent on factors like light intensity and the amount of catalyst used. researchgate.net Research has also explored the use of coupled catalysts, such as ZnO/SnO₂, which can exhibit higher photolytic rates than single-catalyst systems. nih.gov

Bioremediation and Biodegradation Approaches

Bioremediation utilizes microorganisms to break down environmental pollutants and represents an appealing alternative to physicochemical methods due to its cost-effectiveness and ecological compatibility. jst.go.jpresearchgate.net Several microbial strains, including bacteria and fungi, have been identified that can degrade or transform dioxins. nih.govneptjournal.com The primary mechanisms of microbial degradation of dioxins fall into three major categories:

Aerobic Oxidative Degradation: Aerobic bacteria can utilize dioxygenase enzymes to initiate the breakdown of the aromatic rings of dioxins. researchgate.nettandfonline.com This process, known as angular dioxygenation, attacks the carbon atoms adjacent to the ether bond, leading to the irreversible cleavage of the otherwise stable aryl ether bonds. tandfonline.com Bacteria such as Sphingomonas wittichii RW1 are well-researched for their ability to degrade dioxin compounds through metabolic processes. neptjournal.com

Anaerobic Reductive Dechlorination: Under anaerobic (oxygen-free) conditions, certain microorganisms can remove chlorine atoms from the dioxin molecule. researchgate.netnih.gov This reductive dechlorination is a key step in breaking down highly chlorinated congeners, often making them more susceptible to further degradation by other microbes. nih.gov Microorganisms like Dehalococcoides have been shown to effectively dechlorinate dioxins under these conditions. nih.gov

Fungal Oxidation: Certain types of fungi, particularly white-rot fungi like Phanerochaete chrysosporium, produce powerful extracellular enzymes such as lignin (B12514952) peroxidases and laccases. researchgate.netneptjournal.com These non-specific enzymes are capable of degrading lignin, a complex polymer in wood, and can also effectively oxidize a wide range of persistent organic pollutants, including dioxins. neptjournal.com

These biological methods hold promise for the remediation of dioxin-contaminated soils and sediments, with ongoing research focused on optimizing conditions and identifying more efficient microbial consortia. jst.go.jp

Enhanced Bioremediation Strategies

Enhanced bioremediation strategies aim to accelerate the natural degradation of persistent organic pollutants like this compound by manipulating environmental conditions or introducing specialized microorganisms. These techniques offer a potentially more sustainable and cost-effective alternative to conventional physical and chemical treatments.

Bioaugmentation involves the introduction of specific microbial strains or consortia with known degradative capabilities into a contaminated environment. acs.org Biostimulation, conversely, focuses on stimulating the growth and activity of indigenous microorganisms by adding nutrients, electron acceptors, or other limiting factors. acs.org Often, these two strategies are applied in conjunction to maximize remediation efficiency.

The effectiveness of these techniques depends on various site-specific factors, including the presence of competing microorganisms, soil pH, temperature, and the availability of nutrients and electron donors. remittancesreview.com

Table 1: Examples of Microbial Genera Used in Dioxin Bioremediation Research

| Microbial Genus | Remediation Approach | Target Compound Group | Key Findings |

|---|---|---|---|

| Rhodococcus | Bioaugmentation | Dioxins (PCDD/DFs) | Capable of transferring catabolic plasmids to native microflora, enhancing degradation. globethesis.com |

| Dehalococcoides | Bioaugmentation | Chlorinated Dioxins | Key organism in anaerobic reductive dechlorination of higher chlorinated congeners. mdpi.com |

| Sphingomonas | Bioaugmentation | Dioxins/Furans | Sphingomonas wittichii RW1 used in combination with phytoremediation to improve dissipation. nih.gov |

Phytoremediation is an emerging technology that uses plants to remove, degrade, or contain environmental contaminants. k-state.edu For dioxins, the primary mechanism is rhizoremediation, where plants stimulate microbial activity in the rhizosphere (the soil region surrounding the roots), leading to enhanced degradation of the pollutant.

Several plant species have been investigated for their potential in remediating dioxin-contaminated soils. Greenhouse studies using soil from a contaminated site showed that Coyote Brush (Baccharis pilularis) significantly reduced total dioxin/furan concentrations in the soil by 17.8% to 19.8% over 211 days. This reduction is attributed to the plant's ability to stimulate soil microbes in the rhizosphere to better degrade the contaminants. Other studies have highlighted the potential of white clover (Trifolium repens) and alfalfa (Medicago sativa) in aided phytoremediation approaches. nih.govnih.gov

Aided phytoremediation, which combines plants with other techniques like the addition of microbial inoculants or surfactants, has shown promise. In one study, alfalfa combined with amendments including the bacterium Sphingomonas wittichii RW1 and rhamnolipid biosurfactants achieved a 23% dissipation of total dioxins/furans from an aged contaminated soil over six months. nih.gov While plant uptake of dioxins does occur, it is generally considered a minor pathway for removal compared to rhizospheric degradation. acs.org

A significant challenge in the bioremediation of dioxins, including this compound, is their low bioavailability. These compounds are hydrophobic and strongly adsorb to soil organic matter and particles, making them inaccessible to microbial degradation. mdpi.com Enhancing their bioavailability is therefore a critical step for successful bioremediation.

Another strategy involves amending the soil with organic materials, such as compost. The addition of compost can enhance the mobilization of hydrophobic compounds and stimulate the activity of naturally occurring microbial degraders. acs.org However, the efficacy can vary, with some studies showing that compost addition primarily enhances natural attenuation processes rather than rhizoremediation specifically. acs.org

Feasibility and Field-Scale Assessment of Bioremediation

While laboratory and greenhouse studies have demonstrated the potential of bioremediation for dioxin-contaminated soils, its application and effectiveness at the field scale are still under assessment. clu-in.org Translating promising lab results to real-world scenarios is challenging due to the complex and variable nature of field conditions, including soil heterogeneity, contaminant distribution, and fluctuating environmental parameters like temperature and moisture. acs.org

Current knowledge is often insufficient to establish optimal parameters for treating dioxin-contaminated soils at pilot or field scales. clu-in.org Most successful applications of bioremediation have been documented in controlled, laboratory-scale experiments. For example, bio-composting has achieved degradation efficiencies of 95.8–99.7% for PCDD/Fs in lab incubations. clu-in.org However, field-scale studies specifically targeting this compound are scarce.

Other Remediation Technologies for Dioxin-Contaminated Media

Beyond bioremediation, several other technologies, primarily thermal treatments, are employed to remediate media contaminated with dioxins. These methods use high temperatures to either destroy the contaminants or separate them from the soil matrix.

Thermal treatment methods are established and effective technologies for the remediation of dioxin-contaminated soils and wastes. epa.gov

Incineration is considered one of the most effective ways to destroy dioxins. epa.gov It involves the combustion of contaminated materials at very high temperatures, typically above 1200°C. clu-in.org This process breaks down the organic contaminants into less harmful compounds like carbon dioxide and water. The high efficiency of this method has been demonstrated in field applications, where mobile incineration systems have been used to decontaminate dioxin-containing soils. tuiasi.ro

Thermal Desorption is a process that heats contaminated soil to volatilize (vaporize) contaminants, separating them from the solid matrix. It operates at lower temperatures than incineration, typically between 335°C and 350°C. haemers-technologies.comosti.gov The volatilized contaminants are then collected and treated in a separate off-gas treatment unit, often a thermal oxidizer operating at much higher temperatures (e.g., 1100°C) to ensure their complete destruction. haemers-technologies.comosti.gov Pilot-scale projects have demonstrated high pollutant removal rates of over 99% from the soil, with the subsequent destruction of the vaporized dioxins achieving efficiencies of 99.9999%. haemers-technologies.com

Vitrification is a stabilization/solidification technology that uses extremely high temperatures (1400-2000°C) to melt contaminated soil, which then cools to form a stable, glass-like monolith. This process immobilizes inorganic contaminants and destroys organic compounds like dioxins through pyrolysis. The resulting vitreous material is highly durable and resistant to leaching, effectively trapping any remaining contaminants and preventing their migration into the environment.

Table 2: Comparison of Thermal Remediation Technologies for Dioxin-Contaminated Media

| Technology | Operating Principle | Typical Temperature Range | Efficiency/Outcome | Key Features |

|---|---|---|---|---|

| Incineration | Contaminant destruction via combustion | > 1200°C clu-in.org | Destruction and Removal Efficiency (DRE) can exceed 99.9999%. tuiasi.ro | Effective destruction of dioxins; can be deployed in mobile units. tuiasi.ro |

| Thermal Desorption | Contaminant separation via volatilization | 335°C - 350°C (for soil) haemers-technologies.comosti.gov | >99% removal from soil; off-gas destruction >99.9999%. haemers-technologies.com | Separates contaminants from soil for ex-situ destruction; lower energy for soil heating than incineration. haemers-technologies.com |

| Vitrification | Contaminant immobilization in a glass matrix | 1400°C - 2000°C | Destroys organic contaminants by pyrolysis and immobilizes inorganics. | Creates a stable, leach-resistant final product; effective for mixed organic and inorganic waste. |

Non-Thermal Treatment Methods (e.g., Soil Washing, Advanced Oxidation Processes, Electrochemical Remediation)

Non-thermal treatment methods offer alternatives to incineration for the remediation of soils and other materials contaminated with this compound and other dioxins. These technologies aim to separate, destroy, or immobilize the contaminants without the use of high temperatures.

Soil Washing

Soil washing is a remediation technology that uses liquids, often with chemical additives, to scrub soils and separate contaminants from the soil matrix. This ex-situ process transfers contaminants from the soil to the washing fluid, effectively reducing the volume of contaminated material. researchgate.net It is considered a promising technology for dioxin-contaminated soil due to its high removal efficiency and reasonable costs. researchgate.netnih.gov

The process typically involves excavating the contaminated soil, screening it to remove large debris, and then mixing it with a washing solution. researchgate.net The primary mechanisms involved are physical separation and chemical extraction. researchgate.netnih.gov Physical techniques include mechanical stirring, shaking, and ultrasonication to help release contaminant particles from the soil. researchgate.net Chemical extraction utilizes various washing solutions to dissolve or desorb the dioxins.

Several types of washing solutions have been investigated for their effectiveness in removing polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs):

Organic Solvents: Solvents like ethanol (B145695) have shown significant potential for remediating PCDD/F-contaminated soils. nih.gov Studies have demonstrated that ethanol concentration is a key parameter, with repeated washing cycles improving removal efficiency. nih.gov Organic solvents can achieve high removal efficiencies, sometimes up to 99%. nih.gov

Surfactants: Surfactants, or "soaps," can be used to extract contaminants into a liquid stream. They work by reducing the surface tension between the contaminant and the soil particles, facilitating desorption.

Edible Oils: Research has explored the use of natural solvents like fish oil extract in combination with ultrasonication and mechanical stirring. researchgate.net This method proved highly effective, removing over 94% of PCDD/Fs from both moderately and highly contaminated soils. researchgate.net

The effectiveness of soil washing can be enhanced by combining physical separation and chemical extraction techniques, which can increase removal efficiency by 1.5 to 2 times. nih.gov While effective, the process generates a contaminated liquid waste stream that requires subsequent treatment. researchgate.net

Table 1: Research Findings on Soil Washing for Dioxin-Contaminated Soils

| Washing Solution/Method | Contaminant Group | Achieved Removal Efficiency | Key Findings |

|---|---|---|---|

| Ethanol (75% concentration, 10 wash cycles) | PCDD/Fs | 81% - 97% | Effective for a variety of soil types, including sandy-silty and clay soils. nih.gov |

| Fish Oil Extract with Ultrasonication | PCDD/Fs | 94.1% - 94.5% | Effective in both moderately and highly contaminated soils. researchgate.net |

| Organic Solvents (General) | Dioxins | Up to 99% | Demonstrates high potential for dioxin removal from contaminated soil. nih.gov |

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and soil. mdpi.com These methods are defined by their reliance on the in-situ generation of highly reactive radical species, most commonly the hydroxyl radical (•OH). mdpi.comnih.gov AOPs are considered effective for destroying PCDD/Fs found in polluted waters. nih.gov

Several AOPs have been applied to the degradation of persistent organic pollutants, including dioxins:

Photolysis and Photocatalysis: These processes use light (photolysis) or light in the presence of a catalyst (photocatalysis) to break down contaminants. nih.gov The UV/H₂O₂ process, for example, uses ultraviolet light to split hydrogen peroxide into hydroxyl radicals, which then attack the pollutant molecules. nih.gov

Fenton and Photo-Fenton Oxidation: The Fenton reaction involves the use of hydrogen peroxide in the presence of an iron catalyst (typically Fe²⁺) to generate hydroxyl radicals. mdpi.comnih.gov The photo-Fenton process enhances this reaction with the addition of UV light.

Ozone-Based Processes: Ozonation involves bubbling ozone (O₃) through contaminated water. mdpi.com Ozone can directly oxidize pollutants or decompose to form hydroxyl radicals, especially when combined with hydrogen peroxide (peroxone process). nih.gov

While AOPs are effective, it is crucial to carefully select the operating conditions. nih.gov Incomplete oxidation or the presence of chlorinated precursors in the reaction medium could potentially lead to the formation of other hazardous by-products. nih.gov

Electrochemical Remediation

Electrochemical remediation encompasses a range of techniques that use an electric current to remove, degrade, or contain contaminants in soil, sediment, and groundwater. researchgate.net One such method is electrodialytic treatment, which has been studied for its effect on PCDD/PCDF levels in materials like municipal solid waste incinerator fly ash. dtu.dknih.gov

In this process, an electric field is applied to the contaminated material, which is suspended in an aqueous solution. dtu.dk This causes the transport of soluble compounds away from the waste material. dtu.dk However, because PCDD/Fs are not water-soluble, they are left behind. dtu.dknih.gov Research has shown that this can lead to an increase in the concentration of PCDD/Fs in the treated residue, by a factor of 1.4 to 2.0 times. dtu.dknih.gov This apparent increase is not due to the synthesis of new dioxins but rather the removal of other soluble materials, which concentrates the non-soluble dioxin fraction. dtu.dknih.gov

Containment Strategies (e.g., Caps)

Containment strategies are employed when the removal or destruction of contaminants is not feasible. These methods focus on isolating the contaminated material to prevent its spread and to block pathways of exposure to humans and wildlife. epa.gov Capping is a common and traditional containment method for contaminated soil and landfill waste. epa.gov

A cap is a cover placed over contaminated material to isolate it from the surrounding environment. epa.gov The primary functions of a cap are to:

Prevent Water Infiltration: By stopping rain and snowmelt from seeping through the waste, a cap minimizes the leaching of contaminants into the groundwater. epa.gov

Control Erosion: Caps (B75204) prevent wind and stormwater runoff from carrying contaminated particles offsite. epa.gov

Limit Direct Contact: They create a physical barrier that prevents people and animals from coming into contact with the hazardous material. epa.gov

Control Gas Emissions: For wastes that produce volatile chemicals, caps can help control the release of gases. epa.gov

The design of a cap is site-specific and depends on factors like the type of contaminants, local climate, and future land use. epa.gov Caps can be simple, single-layer systems or complex, multi-layer designs. epa.govitrcweb.org

Table 2: Common Types of Cap Layers and Their Functions

| Cap Layer Type | Material(s) | Primary Function(s) |

|---|---|---|

| Vegetative Layer | Topsoil planted with grass or other vegetation. | Reduces soil erosion, improves aesthetics, and can help remove water through evapotranspiration. epa.gov |

| Asphalt (B605645) or Concrete | Asphalt or concrete. | Provides a durable, low-permeability surface. Can be integrated with future land use such as parking lots. epa.gov |

| Geomembrane/Clay Layer | High-density polyethylene (B3416737) (HDPE) liners or compacted clay. | Acts as a low-permeability barrier to prevent water from infiltrating the contaminated material below. epa.govitrcweb.org |

| Drainage Layer | Sand, gravel, or geosynthetic drainage material. | Collects and removes water that seeps through the top layers, preventing it from building up and putting pressure on the impermeable layer. epa.gov |

| Base Layer | Sand or geotextiles. | Provides a stable foundation for the overlying cap layers and can limit the mixing of contaminated sediment with the cap material. itrcweb.org |

Properly constructed and maintained caps are effective at isolating contamination. epa.gov However, they require long-term monitoring and maintenance to ensure their integrity is not compromised by erosion, plant roots, or human activity. epa.gov

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) |

| Dioxins |

| Ethanol |

| Furans |

| Hydrogen peroxide |

| Hydroxyl radical |

| Ozone |

| Polychlorinated biphenyls (PCBs) |

| Polychlorinated dibenzofurans (PCDFs) |

Ecotoxicological Mechanisms of Action of Dioxin Like Compounds

Cross-talk with Other Signaling Pathways

The AhR signaling pathway does not operate in isolation but engages in extensive cross-talk with other cellular signaling networks. nih.gov This interplay can modulate the ultimate biological response to dioxin-like compounds. One of the most well-documented interactions is with the estrogen receptor (ERα) signaling pathway. nih.gov The activated AhR can interact with ERα, leading to antiestrogenic effects. nih.gov Furthermore, the AhR can influence signaling pathways critical for cell cycle regulation and mitogen-activated protein kinase (MAPK) cascades. nih.gov For example, there is evidence of a two-way communication between MAP kinase pathways and AhR signaling, where AHR ligands can activate MAP kinases, which in turn may facilitate AHR's ability to bind to DNA and transactivate target genes. nih.gov This intricate network of interactions highlights the complexity of the toxicological responses elicited by AhR activation. researchgate.net

Species-Specific Differences in AhR Response

Significant differences exist in the sensitivity and response to dioxin-like compounds among different species, and even between different strains of the same species. nih.govpnas.org These variations are largely attributed to differences in the AhR itself. nih.gov Polymorphisms in the Ahr gene, particularly within the ligand-binding domain, can alter the affinity of the receptor for dioxin-like compounds, thereby influencing the potency of these toxicants. pnas.org For instance, there is a notable difference in sensitivity between certain strains of mice, which is linked to variations in their AhR structure. pnas.org Furthermore, the number and arrangement of DREs in the regulatory regions of target genes can also vary between species, contributing to differential gene expression responses. nih.gov Understanding these species-specific differences is crucial for extrapolating toxicological data from animal models to assess the risk to human health and various ecological receptors. nih.govfood.gov.uk

Table 2: Factors Contributing to Species-Specific AhR Responses

| Factor | Description |

|---|---|

| AhR Ligand Binding Affinity | Variations in the amino acid sequence of the AhR's ligand-binding domain can alter its affinity for dioxin-like compounds. pnas.org |

| AhR Transactivation Domain | Differences in the transactivation domain of the AhR can affect its ability to recruit co-activators and initiate transcription. pnas.org |

| Dioxin Response Elements (DREs) | The number, location, and sequence of DREs in the promoters of target genes can differ among species, leading to varied gene expression patterns. nih.gov |

| Cellular Context | The specific complement of co-regulators and interacting proteins present in a given cell type or tissue can modulate the AhR response. nih.gov |

Environmental Monitoring and Analytical Methodologies for Pcdds

Sampling Strategies for Diverse Environmental Matrices

Effective monitoring of PCDDs requires specialized sampling strategies tailored to the distinct characteristics of different environmental compartments, including air, soil, sediment, and water.

Atmospheric monitoring is critical for understanding the long-range transport of PCDDs. nih.gov Passive air samplers (PAS) are widely utilized for this purpose, offering several advantages over traditional active sampling methods. epa.gov PAS are cost-effective, simple to deploy, require no power, and can provide time-weighted average concentrations over extended periods, typically from weeks to months. epa.govmuni.czresearchgate.net

A common type of PAS uses a polyurethane foam (PUF) disk as a sampling medium, housed in a protective chamber that shields it from sunlight and precipitation while allowing for free air circulation. muni.czcsic.es The lipophilic nature of the PUF sorbent facilitates the sequestration of airborne PCDDs. muni.cz The amount of a compound captured is converted to an air concentration using an estimated sampling rate, often around 4 m³ per day. acs.org These samplers have been successfully implemented on a global scale to monitor spatial and temporal trends of PCDDs. researchgate.net For instance, a study across Latin American countries used PUF disk samplers for deployment periods of approximately six months to establish baseline air concentration data. acs.org

Protocols for sampling soil, sediment, and water are designed to collect representative samples while preventing cross-contamination.

Soil: Soil sampling often employs a composite methodology to ensure the sample is representative of a larger area. One common procedure involves marking out a grid (e.g., 100m x 100m) and collecting subsamples along a "W" pattern within that grid. epa.ie Samples are typically taken from a specified depth to maintain consistency. epa.ie This approach helps to average out spatial heterogeneity in contaminant distribution. epa.ie

Sediment: Sediment sampling sites are often chosen in areas where contaminants are likely to accumulate, such as muddy or depositional zones in rivers or harbors. epa.ie These locations can act as sinks for persistent organic pollutants (POPs) like PCDDs. The collection of sediment samples helps in determining background concentrations and identifying potential impacts on local ecosystems. epa.ie

Water: Water sampling for ultra-trace levels of PCDDs requires stringent protocols to avoid contamination. US EPA Method 613, for example, specifies collecting approximately a 1-liter volume in clean containers. epa.gov Quality control measures are paramount, including the collection of field blanks. bacwa.org A field blank consists of analyte-free water processed alongside the actual samples to detect any ambient contamination introduced during the sampling event. bacwa.org Passive sampling techniques are also being developed for water, using devices like the ceramic toximeter, which provides a time-integrated measure of contamination. researchgate.netnih.gov

Advanced Analytical Techniques

The analysis of PCDDs is challenging due to their presence at extremely low concentrations (parts per trillion to parts per quadrillion) and the complexity of environmental matrices. nih.gov

High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) is universally recognized as the "gold standard" for the definitive identification and quantification of PCDDs. chromatographyonline.comwaters.comorganomation.com This technique offers unparalleled sensitivity and selectivity, which is essential for distinguishing the 17 toxic 2,3,7,8-substituted congeners from the other 193 non-toxic or less toxic congeners. chromatographyonline.com

The analytical process involves several key steps:

Extraction: The PCDDs are first extracted from the sample matrix using a suitable solvent. nih.gov

Clean-up: The raw extract undergoes an intensive, multi-step clean-up procedure to remove interfering compounds. nih.govuliege.be This is crucial for isolating the target analytes from the bulk of the sample matrix. nih.gov

Separation: The purified extract is injected into a high-resolution gas chromatograph, which uses a long capillary column (e.g., 60 meters) to separate the individual PCDD congeners based on their boiling points and interaction with the column's stationary phase. uliege.bechromatographyonline.com

Detection and Quantification: The separated congeners then enter a high-resolution mass spectrometer. The HRMS is set to a resolution of 10,000 or greater, allowing it to distinguish the exact mass of the target PCDD ions from other molecules with very similar masses. uliege.beresearchgate.net Quantification is typically performed using an isotope dilution method, where a known amount of a ¹³C-labeled internal standard for each target congener is added to the sample before extraction. epa.govpublications.gc.ca This corrects for any loss of analyte during the sample preparation and analysis steps. epa.gov

This methodology is specified in regulatory methods such as US EPA Method 1613B. organomation.comepa.gov

Achieving the extremely low detection limits required for PCDD analysis—often in the parts-per-trillion (ppt) or parts-per-quadrillion (ppq) range—is a significant analytical challenge. nih.gov The method detection limit (MDL) is influenced by the entire analytical process, including background levels found on field blanks.

Matrix effects occur when non-target components in a sample co-extracted with the analytes interfere with the measurement of the target compounds. researchgate.net In complex environmental matrices like soil, sediment, and biota, these effects can suppress or enhance the instrument's signal, leading to inaccurate quantification. The extensive sample clean-up procedures are specifically designed to minimize these matrix effects by removing interfering substances such as lipids, sulfur, and other chlorinated compounds like PCBs. nih.govresearchgate.net Despite these measures, the inherent complexity of environmental samples remains a primary challenge in the ultra-trace analysis of PCDDs. researchgate.net

Global and Regional Monitoring Programs and Data Assessment

Numerous monitoring programs have been established globally and regionally to track the levels of PCDDs in the environment. These programs are essential for assessing long-range transport, identifying sources, evaluating temporal trends, and determining the effectiveness of international treaties like the Stockholm Convention on Persistent Organic Pollutants. nih.govunep.org

The Stockholm Convention's Global Monitoring Plan (GMP) provides a framework for collecting comparable data on POPs from around the world. unep.org It focuses on core matrices like ambient air and human milk to assess spatial and temporal trends. uliege.be Projects under the GMP have utilized passive air samplers in developing countries across Africa, Asia, and Latin America to build a baseline of atmospheric PCDD concentrations. csic.esresearchgate.net

Regional and national programs provide more detailed insights. Examples include:

National Air Pollution Surveillance (NAPS) Program (Canada): This long-running program monitors potentially toxic air contaminants, including PCDDs. cec.org

National Dioxin Air Monitoring Network (NDAMN) (USA): Operating from 1998 to 2004, this network was established to determine background air concentrations of dioxin-like compounds in urban, rural, and remote areas. epa.gov